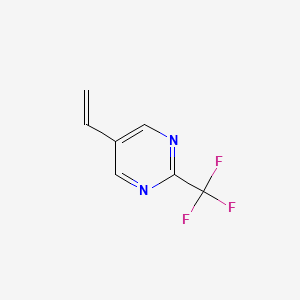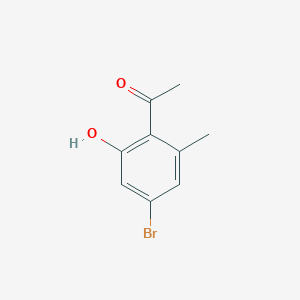![molecular formula C8H7BrN2 B8053096 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053096.png)
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
描述
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 7-position and a methyl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route involving N-bromosuccinimide suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1-methyl-1H-pyrrolo[3,2-c]pyridine can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, although specific products are less frequently documented.
科学研究应用
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting mitotic spindle checkpoint kinases such as MPS1.
Cancer Research: Derivatives of this compound have shown potent anticancer activities by inhibiting tubulin polymerization and disrupting microtubule dynamics.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into the mechanisms of cell division and cancer progression.
作用机制
The mechanism of action of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves the inhibition of specific enzymes or proteins. For example, as a kinase inhibitor, it binds to the active site of the target kinase, preventing ATP binding and subsequent phosphorylation of substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: The parent compound without the bromine and methyl substitutions.
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine: A similar compound with a methoxy group instead of a methyl group.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and other substituents.
Uniqueness
7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other pyrrolopyridine derivatives. Its bromine atom at the 7-position and methyl group at the 1-position make it a valuable scaffold for the development of novel therapeutic agents.
属性
IUPAC Name |
7-bromo-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-4-10-5-7(9)8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDCUIJTQOBBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=CC(=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
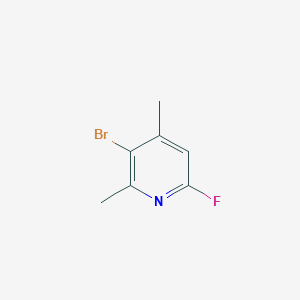
![tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8053017.png)
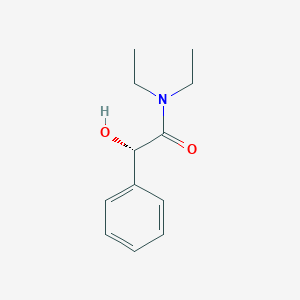
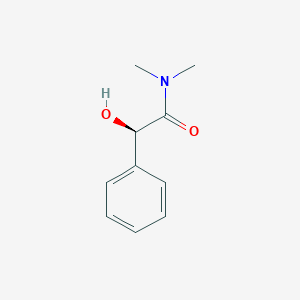
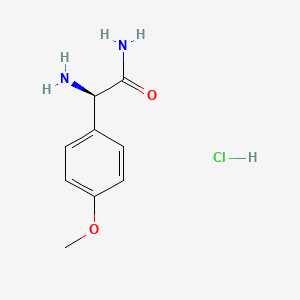

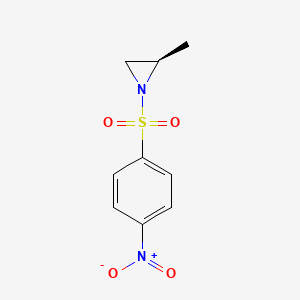
![(3S)-3-{4-[7-(Aminocarbonyl)-2H-indazol-2-yl]phenyl}piperidinium 4-methylbenzenesulfonate](/img/structure/B8053069.png)

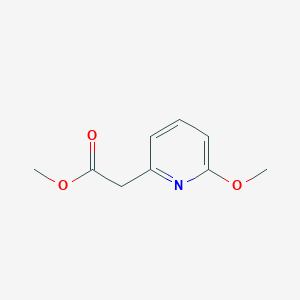
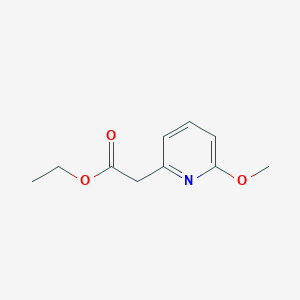
![6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8053085.png)
